molecular formula C13H19FN2O4S B2431886 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene CAS No. 2411237-27-7

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene

Cat. No.: B2431886
CAS No.: 2411237-27-7
M. Wt: 318.36
InChI Key: CGQKNDLVQBHKKZ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a carbamoyl group, and a fluorosulfonyloxybenzene moiety.

Properties

IUPAC Name

1-[2-(diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)20-21(14,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQKNDLVQBHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic routes often include:

    Step 1: Preparation of the diethylaminoethylcarbamoyl intermediate.

    Step 2: Introduction of the fluorosulfonyloxy group to the benzene ring.

The reaction conditions for these steps usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The diethylamino group can interact with biological molecules, while the fluorosulfonyloxy group can participate in various chemical reactions. These interactions can affect molecular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-[2-(Dimethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene
  • 1-[2-(Diethylamino)ethylcarbamoyl]-4-chlorosulfonyloxybenzene

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications.

Biological Activity

1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene, identified by CAS number 2411237-27-7, is a complex organic compound with potential applications in medicinal chemistry and industrial processes. Its unique structure, featuring a diethylamino group and a fluorosulfonyloxybenzene moiety, positions it as a candidate for various biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Synthesis

The synthesis of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene typically involves:

  • Preparation of Intermediate Compounds :
    • The initial step includes creating the diethylaminoethylcarbamoyl intermediate.
    • Subsequent introduction of the fluorosulfonyloxy group to the benzene ring.
  • Reaction Conditions :
    • Controlled temperatures and specific catalysts are employed to optimize yield and purity.
    • Industrial methods may utilize continuous flow reactors for efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The diethylamino group enhances solubility and bioavailability, allowing for better interaction with cellular components. The fluorosulfonyloxy group can participate in nucleophilic substitutions, potentially modulating various biochemical pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene in cancer therapy .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, which warrants further exploration in drug development .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, indicating its potential use in treating diseases where enzyme modulation is beneficial .

Comparative Analysis

To understand the uniqueness of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-[2-(Dimethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzeneDimethylamino groupModerate cytotoxicity
1-[2-(Diethylamino)ethylcarbamoyl]-4-chlorosulfonyloxybenzeneChlorine instead of fluorineAntimicrobial properties

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